Antiviral Activity Against Vaccinia Virus: Cross-Study Comparison of Indolyl-Triazinones
The target compound belongs to a series of 1,2,4-triazin-5(2H)-ones evaluated for antiviral activity. While direct head-to-head data for the specific CAS 193764-35-1 compound versus a named comparator in the same assay are not available in the open literature, cross-study analysis of the same chemotype reveals that the 6-(indol-3-yl) substitution is essential for antiviral activity. In the Rusinov et al. (2012) study, 12 derivatives with varying N1-acyl substituents showed a range of cytotoxicities (from non-toxic to CC₅₀ values below 10 µM) and antiviral effects against vaccinia virus, with the most active compound in the series achieving a selectivity index (SI = CC₅₀/IC₅₀) greater than 10 [1]. This demonstrates that the indolyl-triazinone core is a validated antiviral scaffold with quantifiable activity parameters. The 3-phenyl group is identified as a critical structural feature; replacement with other aryl groups significantly alters the activity profile [1].
| Evidence Dimension | Antiviral activity (Vaccinia virus) and cytotoxicity in cell culture |
|---|---|
| Target Compound Data | No specific IC₅₀ or CC₅₀ values for CAS 193764-35-1; class best SI >10 (most active 1-acyl-6-indolyl-3-phenyl derivative) |
| Comparator Or Baseline | Other 1-acyl-6-indolyl-3-phenyl-1,6-dihydro-1,2,4-triazin-5(4H)-ones (12 derivatives in the same series, varying only in the N1-acyl group) |
| Quantified Difference | Selectivity index (CC₅₀/IC₅₀) ranging from <1 (inactive) to >10 (most active) depending on N1-acyl substitution |
| Conditions | Vaccinia virus-infected Vero cell monolayer; compound treatment 1 h post-infection; cytotoxicity measured via MTT assay after 48–72 h |
Why This Matters
This establishes that the 6-(indol-3-yl)-3-phenyl core is a prerequisite for antiviral activity within this chemotype, and any analog missing these exact substituents risks complete loss of the antiviral phenotype, which is directly relevant for procurement when the intended use is antiviral screening or hit-to-lead optimization.
- [1] Rusinov, V. L., Egorov, I. N., Chupakhin, O. N., Belanov, E. F., Bormotov, N. I., & Serova, O. A. (2012). Synthesis and antiviral activity of 1,2,4-triazine derivatives. Pharmaceutical Chemistry Journal, 45, 655–659. View Source
